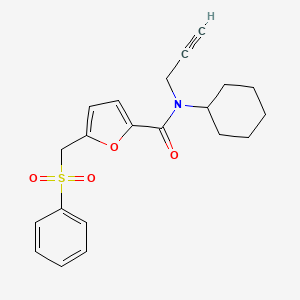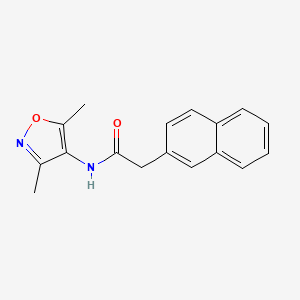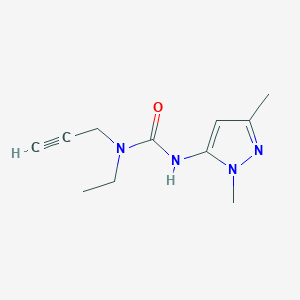
N-(3,5-dimethyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide, also known as DMOTN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, neuroscience, and chemical biology.
作用机制
The exact mechanism of action of N-(3,5-dimethyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is not fully understood, but it is believed to involve multiple targets and pathways. N-(3,5-dimethyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been shown to interact with various enzymes and ion channels, as well as to modulate intracellular signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway. These pathways are involved in cell survival, proliferation, and differentiation, and their modulation by N-(3,5-dimethyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide can have diverse effects on different cell types and tissues.
Biochemical and Physiological Effects:
N-(3,5-dimethyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been shown to have various biochemical and physiological effects, depending on the target and concentration. Inhibition of acetylcholinesterase and butyrylcholinesterase can lead to increased levels of acetylcholine in the brain, which can improve cognitive function and memory. Inhibition of monoamine oxidase can lead to increased levels of dopamine and other monoamines in the brain, which can have antidepressant and anxiolytic effects.
Modulation of ion channels can affect neuronal excitability and synaptic transmission, which can have diverse effects on neural circuits and behavior. Neuroprotective effects against oxidative stress and excitotoxicity can prevent neuronal damage and cell death, which are implicated in various neurodegenerative disorders.
实验室实验的优点和局限性
N-(3,5-dimethyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has several advantages for lab experiments, including its high purity, stability, and specificity for various targets. However, N-(3,5-dimethyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide also has some limitations, including its relatively low solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo. N-(3,5-dimethyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide also has some potential toxicity and side effects, which need to be carefully evaluated in preclinical and clinical studies.
未来方向
There are several future directions for N-(3,5-dimethyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide research, including the development of more efficient synthesis methods, the identification of new targets and pathways, and the evaluation of its therapeutic potential in various neurological disorders. N-(3,5-dimethyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide can also be used as a tool compound for chemical biology and neuroscience research, to probe the functions and interactions of various enzymes and ion channels in vitro and in vivo. Overall, N-(3,5-dimethyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has great potential for various scientific research applications, and further studies are needed to fully explore its biological and pharmacological properties.
合成方法
The synthesis of N-(3,5-dimethyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide involves the reaction of 3,5-dimethyl-4-isocyanato-1,2-oxazole with 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, followed by purification using chromatography. This method has been reported to yield N-(3,5-dimethyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide with high purity and good yield.
科学研究应用
N-(3,5-dimethyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been extensively studied for its potential applications in medicinal chemistry and neuroscience. In medicinal chemistry, N-(3,5-dimethyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been shown to have inhibitory effects on various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the degradation of neurotransmitters such as acetylcholine and dopamine, and their inhibition can lead to increased levels of these neurotransmitters in the brain, which can have therapeutic effects for various neurological disorders such as Alzheimer's disease and Parkinson's disease.
In neuroscience, N-(3,5-dimethyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been shown to have modulatory effects on ion channels, including voltage-gated sodium channels and calcium channels. These channels play important roles in the generation and propagation of action potentials in neurons, and their modulation can affect neuronal excitability and synaptic transmission. N-(3,5-dimethyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has also been shown to have neuroprotective effects against oxidative stress and excitotoxicity, which are implicated in various neurodegenerative disorders.
属性
IUPAC Name |
N-(3,5-dimethyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-10-15(11(2)20-18-10)17-16(19)14-9-5-7-12-6-3-4-8-13(12)14/h3-4,6,8,14H,5,7,9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHVVQRHLGUCAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)NC(=O)C2CCCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile](/img/structure/B7528150.png)
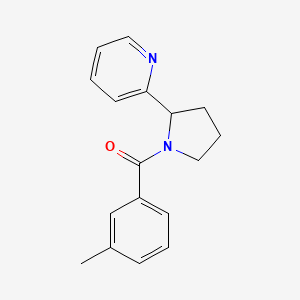
![1-Propan-2-yl-3-[4-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]urea](/img/structure/B7528175.png)
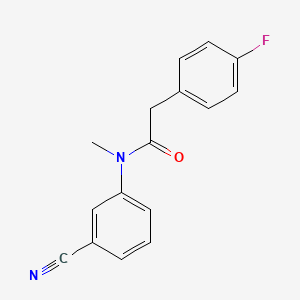
![N-[[4-(2-methylphenyl)oxan-4-yl]methyl]acetamide](/img/structure/B7528187.png)
![(E)-N-[2-(4-prop-2-ynoxyphenyl)ethyl]-3-quinolin-8-ylprop-2-enamide](/img/structure/B7528199.png)
![[4-(Benzenesulfonyl)piperazin-1-yl]-(1-propylpyrrolidin-2-yl)methanone](/img/structure/B7528208.png)
![(E)-N-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)-N-prop-2-ynylprop-2-enamide](/img/structure/B7528214.png)
![2-Cyclopent-2-en-1-yl-1-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B7528223.png)
![[4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-[1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7528232.png)
